2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the tetrahydroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxycarbonyl group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Lacks the ethoxycarbonyl group but shares the tetrahydroisoquinoline core.
2-(Methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(Ethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to the presence of both the ethoxycarbonyl and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-ethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-13(17)14-8-7-9-5-3-4-6-10(9)11(14)12(15)16/h3-6,11H,2,7-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHSKZFBQASCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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